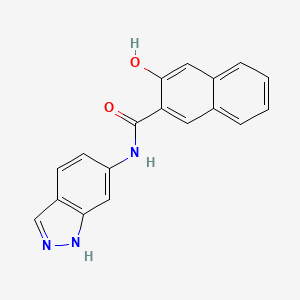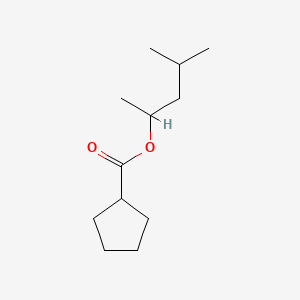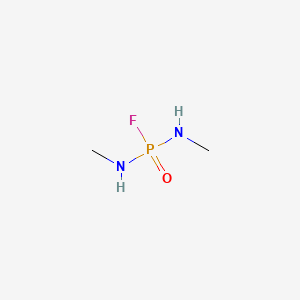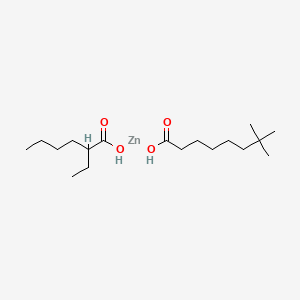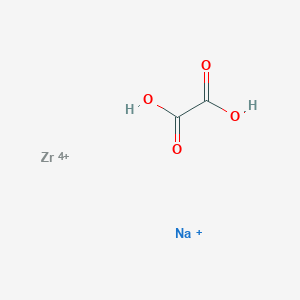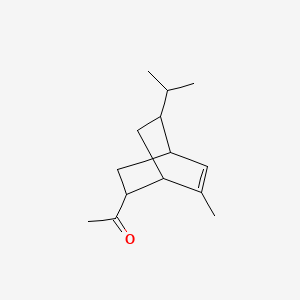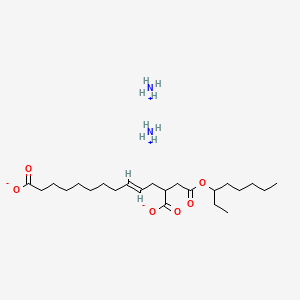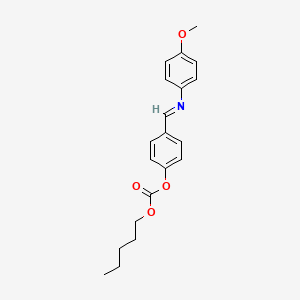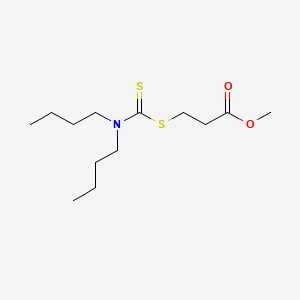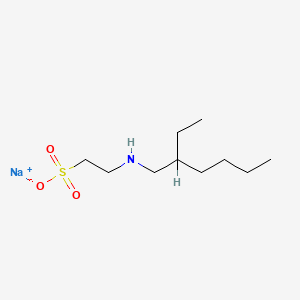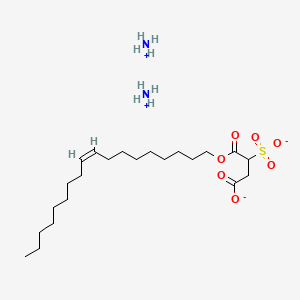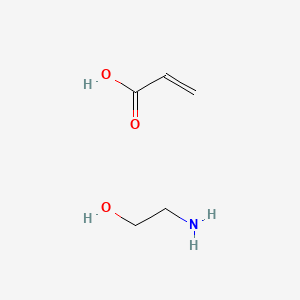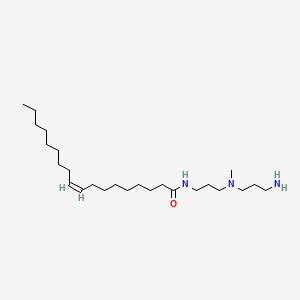
alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol is an organic compound with the molecular formula C12H16O and a molecular weight of 176.25484 g/mol . It is characterized by the presence of a cyclopropyl group attached to a benzyl alcohol moiety, with two methyl groups positioned at the 3 and 4 positions of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol typically involves the reaction of cyclopropylmethyl bromide with 3,4-dimethylbenzyl alcohol in the presence of a base such as sodium hydride or potassium tert-butoxide . The reaction is carried out under anhydrous conditions and at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol undergoes various chemical reactions, including:
Substitution: The benzyl alcohol moiety can undergo nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: Alpha-Cyclopropyl-3,4-dimethylbenzaldehyde, alpha-Cyclopropyl-3,4-dimethylbenzoic acid
Reduction: Alpha-Cyclopropyl-3,4-dimethylbenzyl ether
Substitution: Derivatives with different functional groups depending on the nucleophile used
Scientific Research Applications
Alpha-Cyclopropyl-3,4-dimethylbenzyl alcohol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as
Properties
CAS No. |
83949-35-3 |
|---|---|
Molecular Formula |
C12H16O |
Molecular Weight |
176.25 g/mol |
IUPAC Name |
cyclopropyl-(3,4-dimethylphenyl)methanol |
InChI |
InChI=1S/C12H16O/c1-8-3-4-11(7-9(8)2)12(13)10-5-6-10/h3-4,7,10,12-13H,5-6H2,1-2H3 |
InChI Key |
NSHXDLNNWOMQPK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(C2CC2)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methoxybicyclo[2.2.2]oct-5-ene-2-carbonitrile](/img/structure/B12667750.png)
